molecular formula C30H12Cl2O2 B13735954 8,16-Pyranthrenedione, 6,14-dichloro- CAS No. 33860-91-2

8,16-Pyranthrenedione, 6,14-dichloro-

Katalognummer: B13735954
CAS-Nummer: 33860-91-2
Molekulargewicht: 475.3 g/mol
InChI-Schlüssel: JZVDCVJKBDSRLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,14-Dichloropyranthrene-8,16-dione is a chemical compound with the molecular formula C30H12Cl2O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields . This compound is characterized by its two chlorine atoms attached to the pyrene core, which significantly influences its chemical behavior and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,14-Dichloropyranthrene-8,16-dione typically involves the chlorination of pyrene derivatives under controlled conditions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods: On an industrial scale, the production of 6,14-Dichloropyranthrene-8,16-dione may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6,14-Dichloropyranthrene-8,16-dione undergoes various chemical reactions, including:

Major Products Formed: The major products formed from these reactions include various substituted pyrene derivatives, which can be further utilized in different applications .

Wirkmechanismus

The mechanism of action of 6,14-Dichloropyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. These interactions can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .

Eigenschaften

CAS-Nummer

33860-91-2

Molekularformel

C30H12Cl2O2

Molekulargewicht

475.3 g/mol

IUPAC-Name

6,14-dichloropyranthrene-8,16-dione

InChI

InChI=1S/C30H12Cl2O2/c31-23-12-22-26-18(14-6-2-4-8-16(14)30(22)34)10-20-24(32)11-21-25-17(9-19(23)28(26)27(20)25)13-5-1-3-7-15(13)29(21)33/h1-12H

InChI-Schlüssel

JZVDCVJKBDSRLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=CC=CC=C8C5=O)Cl)C2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.